

solubility and stability of Tetra-sulfo-Cy7 DBCO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tetra-sulfo-Cy7 DBCO
Cat. No.:	B15552593

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **Tetra-sulfo-Cy7 DBCO**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of **Tetra-sulfo-Cy7 DBCO**, a water-soluble, near-infrared (NIR) fluorescent probe widely utilized in bioconjugation and cellular imaging applications through copper-free click chemistry.

Core Properties of Tetra-sulfo-Cy7 DBCO

Tetra-sulfo-Cy7 DBCO is a molecule combining a heptamethine cyanine dye (Cy7) with a dibenzocyclooctyne (DBCO) group. The key features are:

- **Tetra-sulfo-Cy7 Moiety:** A near-infrared fluorophore with four sulfonate ($-\text{SO}_3^-$) groups. These groups impart excellent water solubility and reduce the aggregation often seen with cyanine dyes.^{[1][2][3][4]} The fluorescence is bright, photostable, and its emission in the NIR spectrum (emission maximum \sim 773-775 nm) is advantageous for biological applications due to minimal autofluorescence from cells and tissues.^{[5][6][7]}
- **DBCO (Dibenzocyclooctyne) Moiety:** A strained alkyne that enables covalent labeling of azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).^{[8][9]} This reaction is a type of "click chemistry" that is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes.^{[10][11]} A significant advantage is that it does not require a cytotoxic copper catalyst.^{[12][13]}

Solubility

The solubility of **Tetra-sulfo-Cy7 DBCO** is a critical parameter for its application in aqueous biological buffers.

Qualitative Assessment

The presence of four sulfonate groups makes **Tetra-sulfo-Cy7 DBCO** a highly water-soluble and hydrophilic dye.^{[5][7]} Unlike their non-sulfonated counterparts which require organic co-solvents like DMSO or DMF for dissolution before addition to aqueous media, sulfo-cyanine dyes can be used in purely aqueous conditions.^{[2][3][4]} This is particularly beneficial for applications involving biomolecules that are sensitive to organic solvents.^[1]

Quantitative Solubility Data

Specific quantitative solubility values (e.g., in mg/mL or M) for **Tetra-sulfo-Cy7 DBCO** in various buffers are not consistently published in publicly available literature and are typically determined empirically by researchers or manufacturers. However, related DBCO compounds with PEG linkers have shown aqueous solubility in the millimolar range (e.g., 1.5 mM to 6.6 mM), which can serve as a rough estimate.^{[12][14]} The following table summarizes the known solubility characteristics.

Solvent/Buffer	Solubility	Remarks	Citation
Aqueous Buffers (e.g., PBS)	High / Water-Soluble	The four sulfonate groups confer excellent water solubility. Ideal for most biological applications.	[1][2][5][7]
DMSO (Dimethyl Sulfoxide)	Soluble	Can be used to prepare high-concentration stock solutions.	[6]
DMF (Dimethylformamide)	Soluble	An alternative to DMSO for preparing concentrated stock solutions.	[6]

Experimental Protocol for Determining Aqueous Solubility

A reliable method to determine the quantitative aqueous solubility of **Tetra-sulfo-Cy7 DBCO** is the shake-flask method, adapted for microscale.[\[15\]](#)

Materials:

- **Tetra-sulfo-Cy7 DBCO** solid powder
- Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- Microcentrifuge tubes (1.5 mL)
- Vortexer and a shaker/incubator
- Centrifuge or 0.22 μ m syringe filters
- UV-Vis spectrophotometer and cuvettes or a microplate reader

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of solid **Tetra-sulfo-Cy7 DBCO** to a microcentrifuge tube (e.g., 1-2 mg).
 - Add a defined volume of the aqueous buffer (e.g., 1 mL).
 - Vortex vigorously for 1-2 minutes to suspend the compound.
 - Incubate the suspension on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
- Separation of Undissolved Solid:
 - Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
 - Alternatively, carefully filter the solution using a 0.22 µm syringe filter to remove any particulate matter. This method is preferred to avoid disturbing the pellet.
- Quantification:
 - Carefully take a known volume of the clear supernatant (the saturated solution).
 - Prepare a series of dilutions of this supernatant in the same buffer.
 - Measure the absorbance of these dilutions at the absorption maximum of the Cy7 dye (~750 nm).
 - Using the Beer-Lambert law ($A = \epsilon cl$) and the known molar extinction coefficient ($\epsilon \approx 240,000 - 255,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$), calculate the concentration (c) of the dye in the saturated solution.^{[6][16]} This concentration represents the quantitative solubility.

Stability

The stability of **Tetra-sulfo-Cy7 DBCO** can be divided into the stability of the Cy7 fluorophore and the reactivity of the DBCO moiety.

Fluorophore Stability (Cy7)

Photostability: Cyanine dyes are susceptible to photobleaching (irreversible photodegradation) upon prolonged exposure to intense light.[\[17\]](#)[\[18\]](#) However, modern derivatives are often engineered for improved photostability.[\[19\]](#) Some reports suggest that polyfluorination can enhance the photostability of cyanine dyes.[\[20\]](#)[\[21\]](#) While vendor datasheets describe **Tetra-sulfo-Cy7 DBCO** as "photostable," quantitative data like photobleaching quantum yields are generally not provided.[\[5\]](#)[\[7\]](#) Stability can be enhanced by using antifade reagents or oxygen-scavenging systems in imaging buffers.[\[17\]](#)[\[22\]](#)

Chemical Stability: The fluorescence of the Cy7 moiety is reported to be stable over a wide pH range, typically from pH 4 to 10, making it suitable for most biological imaging experiments.[\[5\]](#)[\[7\]](#) However, the overall stability of the dye in solution can be affected by buffer composition and storage conditions.[\[23\]](#)

Functional Group Stability (DBCO)

The DBCO group is relatively stable but its reactivity can be compromised under certain conditions. It is crucial to avoid buffers containing azides (e.g., sodium azide as a preservative), as they will react with and consume the DBCO group.[\[10\]](#)[\[12\]](#)

Condition	Stability of DBCO Moiety	Remarks	Citation
Storage (Solid)	Stable for ≥12 months at -20°C, desiccated and protected from light.	Standard storage condition to maintain reactivity.	[8][16]
Storage (In Solution)	Stock solutions in anhydrous DMSO/DMF are stable for several days at -20°C. Aqueous stocks should be used fresh; can be stored for ~1 month at -20°C or up to 6 months at -80°C.	Repeated freeze-thaw cycles should be avoided.	[14][24][25]
pH	Sensitive to strongly acidic conditions (pH < 5), which can cause inactivating rearrangement. Stable at neutral to moderately basic pH (pH 6-9).	Avoid acidic buffers for storage and reactions.	[14][26][27]
Temperature	Generally stable at room temperature for short periods during reactions.	Reactions are efficient from 4°C to 37°C.[12]	
Cellular Environment	Moderate stability. One study showed ~36% degradation of DBCO groups after 24 hours in immune phagocytes.	The intracellular environment can be harsh and may lead to degradation.	[26][28]

Bioconjugate Stability	A DBCO-modified antibody showed a 3-5% loss of reactivity towards azides after 4 weeks of storage at 4°C or -20°C.	Stability can be context-dependent once conjugated to a biomolecule.	[12]
------------------------	--	--	------

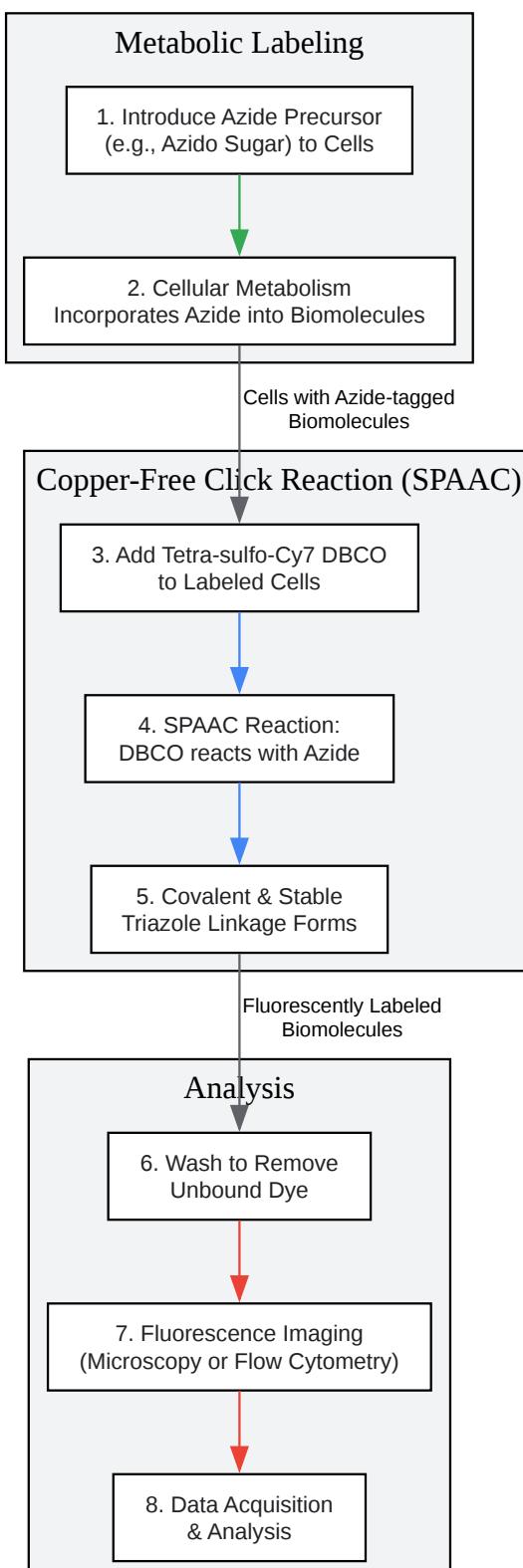
Experimental Protocols for Stability Assessment

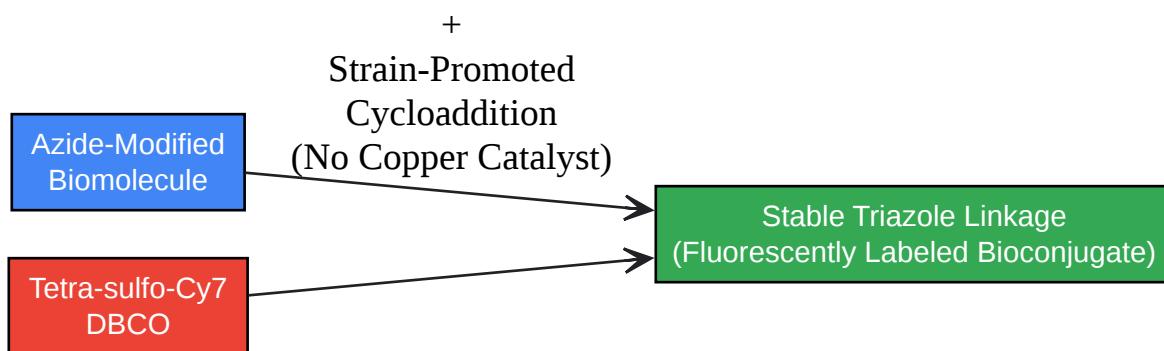
Protocol for Assessing Photostability:

- Sample Preparation: Prepare a solution of **Tetra-sulfo-Cy7 DBCO** in a quartz cuvette at a known concentration in a specific buffer (e.g., PBS).
- Initial Measurement: Record the initial absorbance and fluorescence emission spectrum (exciting at ~750 nm) of the solution.
- Photobleaching: Continuously illuminate the sample with a high-intensity light source (e.g., the excitation beam of a fluorometer or a laser at a wavelength close to the absorption maximum).
- Time-course Monitoring: At regular intervals, stop the illumination and record the absorbance and/or fluorescence spectrum.
- Data Analysis: Plot the fluorescence intensity (or absorbance) at the emission maximum as a function of illumination time. The decay curve can be fitted to an exponential function to determine the photobleaching half-life under those specific conditions.[18]

Protocol for Assessing DBCO Moiety Stability: The stability of the DBCO group can be monitored by leveraging its unique UV absorbance peak around 310 nm.[10][29]

- Sample Preparation: Prepare solutions of **Tetra-sulfo-Cy7 DBCO** in different buffers (e.g., varying pH, temperature).
- Initial Measurement: Record the full UV-Vis spectrum (e.g., 250-800 nm) and note the absorbance value at ~310 nm.


- Incubation: Store the solutions under the desired conditions (e.g., 37°C in a pH 5 buffer).
- Time-course Monitoring: At regular time points, record the UV-Vis spectrum of each sample.
- Data Analysis: A decrease in the absorbance at ~310 nm indicates degradation or reaction of the DBCO group. Plot the absorbance at 310 nm against time to determine the degradation kinetics (e.g., half-life) for each condition.[26][29]


Application Workflow and Signaling Pathway Visualization

The primary application of **Tetra-sulfo-Cy7 DBCO** is the covalent labeling of azide-modified biomolecules for subsequent detection and analysis.

General Workflow for Cell Labeling and Imaging

This workflow illustrates the process of metabolically labeling cells with an azide-containing precursor, followed by conjugation with **Tetra-sulfo-Cy7 DBCO** and visualization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3 [bocsci.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. Tetra-sulfo-Cy7 DBCO, 2714419-16-4 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sulfo-Cyanine7 ДБЦО [ru.lumiprobe.com]
- 17. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arxiv.org [arxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Item - Improved photostability and fluorescence properties through polyfluorination of a cyanine dye. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 22. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. benchchem.com [benchchem.com]
- 27. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility and stability of Tetra-sulfo-Cy7 DBCO]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552593#solubility-and-stability-of-tetra-sulfo-cy7-dbc0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com